molecular formula C21H32N4O3 B5142531 ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate

ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate

Cat. No. B5142531
M. Wt: 388.5 g/mol
InChI Key: ZEBLHEUSESTYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties. The purpose of

Mechanism of Action

The mechanism of action of ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response, pain, and fever. By inhibiting the production of prostaglandins, ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
Ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate has been found to have several biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Additionally, it has been found to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the inflammatory response. Ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate has also been shown to have analgesic and antipyretic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate in lab experiments is its potential applications in the treatment of various diseases. This compound has been found to have significant anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the research on ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of the mechanism of action of this compound, which could lead to the discovery of new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate involves the reaction of 1-(3-dimethylaminobenzoyl)-3-(4-morpholinyl)propan-1-one with ethyl piperazine-1-carboxylate in the presence of a catalyst. This reaction results in the formation of ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate as a white solid.

Scientific Research Applications

Ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

ethyl 4-[1-[3-(dimethylamino)benzoyl]piperidin-3-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-4-28-21(27)24-13-11-23(12-14-24)19-9-6-10-25(16-19)20(26)17-7-5-8-18(15-17)22(2)3/h5,7-8,15,19H,4,6,9-14,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBLHEUSESTYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.